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Compound of Interest

Compound Name: KU004

Cat. No.: B15613178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the dissolution of KU-

60019, a potent and specific inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, for in vivo

experimental studies. Adherence to proper dissolution and formulation procedures is critical for

ensuring drug bioavailability and obtaining reliable, reproducible results in animal models.

Introduction to KU-60019
KU-60019 is a second-generation ATM kinase inhibitor with high specificity and potency,

exhibiting an IC50 of 6.3 nM in cell-free assays.[1][2][3] It is significantly more effective than its

predecessor, KU-55933, at inhibiting the phosphorylation of key ATM targets involved in the

DNA damage response, such as p53, H2AX, and CHK2.[1][4] By targeting ATM, KU-60019 can

sensitize cancer cells to radiation and certain chemotherapeutic agents, and it has also been

shown to inhibit glioma cell migration and invasion.[4][5][6] These properties make KU-60019 a

valuable tool for in vivo cancer research.

Solubility and Formulation Data
The solubility of KU-60019 is a critical factor in preparing formulations suitable for in vivo

administration. The compound is highly soluble in Dimethyl Sulfoxide (DMSO). However, for in

vivo use, it is typically prepared in a vehicle solution to ensure biocompatibility and effective

delivery to the target tissue. The following table summarizes key quantitative data regarding the

solubility and formulation of KU-60019.
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Parameter Value
Vehicle/Solven
t

Notes Source

IC50 (ATM

kinase)
6.3 nM Cell-free assay

Demonstrates

high potency.
[1][2][3]

Solubility in

DMSO

100 mg/mL

(182.59 mM)
DMSO

Use fresh, non-

hydrated DMSO

for best results.

[1]

In Vivo

Formulation 1
≥ 2.5 mg/mL

10% DMSO,

40% PEG300,

5% Tween-80,

45% Saline

A clear solution

is formed.

Prepare fresh

daily.

[2]

In Vivo

Formulation 2
≥ 2.5 mg/mL

10% DMSO,

90% (20% SBE-

β-CD in Saline)

A clear solution

is formed.
[2]

In Vivo

Formulation 3
250 µM

2.5% Ethanol in

0.9% NaCl

Used for

convection-

enhanced

delivery (CED) in

mice.

[7]

In Vivo

Administration
0.5 mg/kg Tail vein injection

In combination

with P-AscH⁻ in

colorectal cancer

models.

[8]

Signaling Pathway of KU-60019
KU-60019 exerts its effects by inhibiting the ATM kinase, a critical regulator of the cellular

response to DNA double-strand breaks (DSBs). Upon DNA damage, ATM is activated and

phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or

apoptosis. By blocking ATM, KU-60019 prevents these downstream signaling events, leading to

increased sensitivity of cancer cells to DNA-damaging agents. The inhibitor has also been

shown to affect pro-survival signaling pathways, such as the AKT pathway.[4]
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Caption: Signaling pathway showing KU-60019 inhibition of ATM kinase and its downstream

targets.

Experimental Protocols
The following are detailed protocols for the preparation of KU-60019 for in vivo administration.

It is recommended to prepare these solutions fresh on the day of use.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This multi-component vehicle is designed to maintain the solubility and stability of KU-60019 for

systemic administration.

Materials:
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KU-60019 powder

Dimethyl Sulfoxide (DMSO), anhydrous

Polyethylene glycol 300 (PEG300)

Tween-80 (Polysorbate 80)

Sterile Saline (0.9% NaCl)

Sterile, conical tubes

Vortex mixer

Warming bath or sonicator (optional)

Procedure:

Prepare Stock Solution: Weigh the required amount of KU-60019 and dissolve it in DMSO to

create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely

dissolved. Gentle warming or sonication can be used to aid dissolution.

Add PEG300: In a new sterile tube, add the required volume of PEG300. To this, add the

KU-60019/DMSO stock solution to achieve a final DMSO concentration of 10%. Vortex

thoroughly until the solution is clear.

Add Tween-80: Add Tween-80 to the mixture to a final concentration of 5%. Vortex again until

the solution is homogeneous and clear.

Add Saline: Slowly add sterile saline to the mixture to reach the final volume, bringing the

saline concentration to 45%. Vortex one final time. The final solution should be clear. If any

precipitation occurs, the formulation may need to be adjusted.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation utilizes a cyclodextrin to enhance the solubility of KU-60019 in an aqueous-

based vehicle.
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Materials:

KU-60019 powder

Dimethyl Sulfoxide (DMSO), anhydrous

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Sterile Saline (0.9% NaCl)

Sterile, conical tubes

Vortex mixer

Procedure:

Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

Ensure it is fully dissolved.

Prepare Stock Solution: Dissolve the required amount of KU-60019 in DMSO to create a

concentrated stock.

Combine Solutions: In a sterile tube, add the 20% SBE-β-CD in saline solution. Then, add

the KU-60019/DMSO stock to achieve a final DMSO concentration of 10%. The final volume

of the SBE-β-CD solution will constitute 90% of the total volume.

Mix Thoroughly: Vortex the final solution until it is clear and homogeneous.

Experimental Workflow for In Vivo Formulation
The following diagram illustrates the general workflow for preparing KU-60019 for in vivo

studies.
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Caption: A generalized workflow for the preparation of KU-60019 for in vivo administration.

Important Considerations
Fresh Preparations: It is highly recommended to prepare KU-60019 formulations fresh on the

day of use to ensure stability and prevent precipitation.

Clarity of Solution: Always ensure the final formulation is a clear solution before

administration. The presence of precipitates indicates that the compound is not fully

dissolved, which can lead to inaccurate dosing and potential toxicity.

Vehicle Controls: In all in vivo experiments, a vehicle-only control group should be included

to account for any effects of the formulation itself.

Route of Administration: The choice of formulation may depend on the intended route of

administration (e.g., intravenous, intraperitoneal, oral gavage, or local delivery). The

protocols provided are generally suitable for systemic administration. For specific

applications like convection-enhanced delivery, simpler formulations may be appropriate.[7]

Toxicity: While KU-60019 has shown a favorable preclinical toxicity profile, it is essential to

conduct dose-escalation studies to determine the maximum tolerated dose (MTD) in the

specific animal model and for the chosen route of administration.

By following these detailed application notes and protocols, researchers can confidently

prepare and utilize KU-60019 for in vivo studies, contributing to a deeper understanding of ATM
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kinase inhibition in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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